Uracil-5,6-D2

Descripción general

Descripción

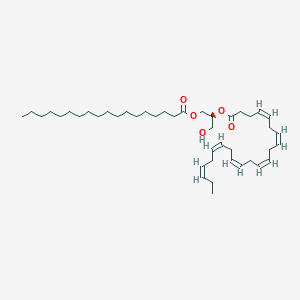

Uracil-5,6-D2 is a pyrimidine nucleobase found in both RNA and DNA that can be used as an isotopically labeled precursor . It has a molecular formula of C4H2D2N2O2 .

Synthesis Analysis

The synthesis of this compound involves reaction conditions with hydrogen, water-d2, and palladium on activated charcoal at 160 degrees for 24 hours .Molecular Structure Analysis

This compound has a molecular weight of 114.10 g/mol . Its molecular formula is C4H4N2O2 . The InChI is InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H, (H2,5,6,7,8)/i1D,2D .Chemical Reactions Analysis

This compound is involved in reactions with hydrogen, water-d2, and palladium on activated charcoal .Physical and Chemical Properties Analysis

This compound has a molecular weight of 114.10 g/mol . It is recommended to store it at room temperature away from light and moisture .Aplicaciones Científicas De Investigación

DNA Radiosensitization

Uracil derivatives, such as Uracil-5,6-D2, have potential applications in cancer radiotherapy. Studies suggest that when these derivatives are incorporated into genomic DNA, they can sensitize the DNA to dissociate upon reaction with hydrated electrons. This property makes them potential radiosensitizers in cancer treatment. Calculations and experiments indicate that the efficiency of these sensitizers is dependent on the electron-withdrawing power of the uracil substituent and the strength of the chemical bond between the substituent and uracil residue (Chomicz et al., 2013).

Inhibitor of Replicative DNA Synthesis

Some uracil derivatives act as inhibitors of replicative DNA synthesis. For instance, 6-(p-Hydroxyphenylhydrazino)-uracil selectively blocks replicative DNA synthesis by inhibiting DNA polymerase III. Structural studies of such compounds provide insights into their mechanism of action, which is crucial for developing antimicrobial agents (Coulter & Cozzarelli, 1975).

Antineoplastic Agent

Uracil and its derivatives have been used as antineoplastic agents in treating various human cancers, including breast, prostate, and liver cancer. Detailed characterizations of these molecules have been performed using spectroscopic and computational methods, providing insights into their molecular features and potential therapeutic applications (Kumar et al., 2023).

Biological Activity and Applications

Research on uracil derivatives has highlighted their wide array of biological activities, including antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal properties. Modifications of the uracil structure have led to derivatives with improved pharmacological properties, such as increased bioactivity, selectivity, and lower toxicity (Pałasz & Cież, 2015).

Synthesis and Molecular Studies

Studies on uracil derivatives also include the synthesis of novel analogues and exploration of their molecular properties. This research contributes to the understanding of uracil's chemical behavior and potential applications in various fields, including medicinal chemistry and biology (Bhuyan et al., 1998).

Safety and Hazards

Direcciones Futuras

Uracil-5,6-D2 is a valuable research tool, particularly in the field of nucleic acid research . It is available for purchase from several suppliers . As a stable isotope-labelled compound, it has potential for use in a variety of research applications .

Relevant Papers Several papers have been published on uracil and its derivatives. For instance, one paper discusses the detection of genomic uracil patterns . Another paper discusses the toxicity of 5-fluorouracil, a uracil derivative . These papers provide valuable insights into the biological roles and potential applications of uracil and its derivatives.

Propiedades

IUPAC Name |

5,6-dideuterio-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=O)NC1=O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3044053.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)